

# Application Notes and Protocols for JNJ-38877605 In Vivo Experiments

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## Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064

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## Introduction

**JNJ-38877605** is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase<sup>[1][2][3]</sup>. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the tumorigenesis of various cancers<sup>[4][5]</sup>. Preclinical studies demonstrated that **JNJ-38877605** exhibits anti-tumor activity in xenograft models of prostate, non-small cell lung, and gastric cancer, as well as glioblastoma. However, the clinical development of **JNJ-38877605** was terminated due to unexpected renal toxicity observed in a phase I human trial. This toxicity was attributed to the formation of species-specific insoluble metabolites by aldehyde oxidase, an issue not foreseen in initial preclinical toxicology studies using rats and dogs. Subsequent studies identified rabbits as a more appropriate preclinical model for assessing the toxicity of this compound, as they share a similar metabolic pathway with humans.

These application notes provide a summary of the preclinical in vivo anti-tumor activity of **JNJ-38877605** and a representative experimental protocol for evaluating its efficacy in a xenograft mouse model.

## Data Presentation

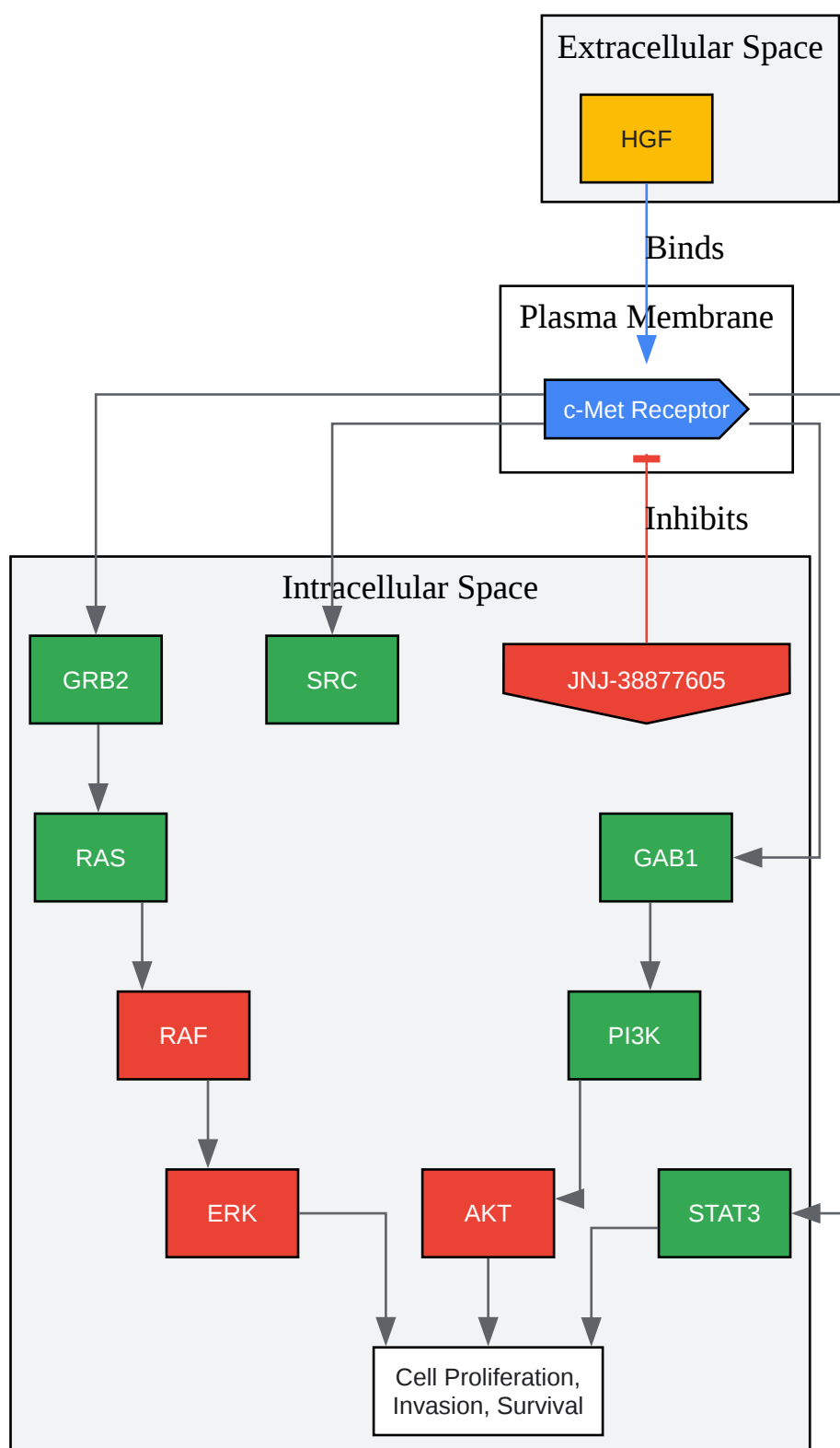
### Summary of Preclinical Anti-Tumor Activity

While specific quantitative data from the initial preclinical efficacy studies are not extensively published, the available information indicates that **JNJ-38877605** demonstrated significant tumor growth inhibition in various xenograft models. The table below is a qualitative summary based on literature descriptions.

Cancer Type	Animal Model	Efficacy Outcome	Reference
Prostate Cancer	Xenograft	Demonstrated anti-tumor activity	
Non-Small Cell Lung Cancer	Xenograft	Demonstrated anti-tumor activity	
Gastric Cancer	Xenograft	Demonstrated anti-tumor activity	
Glioblastoma	Xenograft	Demonstrated anti-tumor activity	

## Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation leads to the recruitment of downstream signaling molecules such as GRB2, GAB1, and SRC. These interactions subsequently activate several intracellular signaling cascades, including the RAS-ERK pathway, which is primarily associated with cell proliferation and morphogenetic effects, and the PI3K-AKT pathway, which promotes cell survival. **JNJ-38877605** acts as an ATP-competitive inhibitor, blocking the kinase activity of c-Met and thereby inhibiting these downstream signaling events.



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### c-Met Signaling Pathway and Inhibition by JNJ-38877605

## Experimental Protocols

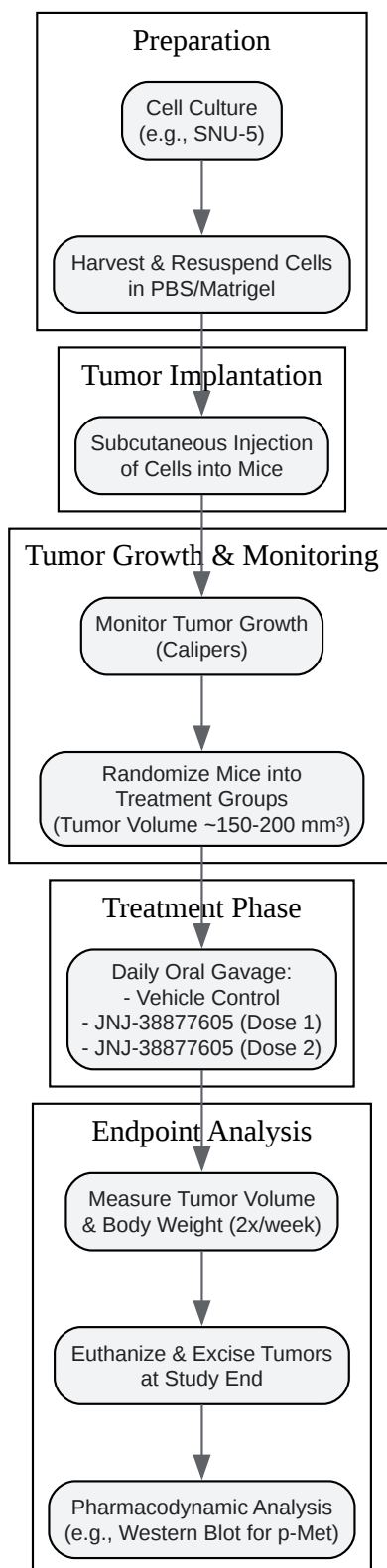
The following is a representative protocol for a xenograft study to evaluate the in vivo anti-tumor efficacy of **JNJ-38877605**. This protocol is based on standard methodologies for similar compounds.

**Objective: To assess the anti-tumor activity of JNJ-38877605 in a human tumor xenograft mouse model.**

### Materials:

- Cell Line: A human cancer cell line with known c-Met activation (e.g., SNU-5 gastric cancer cells, MKN45 gastric cancer cells, or a relevant prostate, lung, or glioblastoma cell line).
- Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).
- **JNJ-38877605**: Powder form.
- Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water).
- Cell Culture Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
- Other Reagents: Matrigel (optional), sterile PBS, anesthetics.

## Experimental Workflow



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### Workflow for a Xenograft Efficacy Study

## Methodology:

- Cell Culture: Culture the selected human cancer cell line in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Tumor Cell Implantation:
  - Harvest cells during their exponential growth phase.
  - Resuspend the cells in sterile PBS, optionally mixed 1:1 with Matrigel, to a final concentration of  $5 \times 10^7$  cells/mL.
  - Subcutaneously inject 0.1 mL of the cell suspension ( $5 \times 10^6$  cells) into the right flank of each mouse.
- Tumor Growth Monitoring and Grouping:
  - Monitor tumor growth by measuring the length and width with calipers twice weekly.
  - Calculate tumor volume using the formula:  $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$ .
  - Once tumors reach an average volume of 150-200 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., n=8-10 mice per group) ensuring similar average tumor volumes across groups.
- Drug Formulation and Administration:
  - Prepare **JNJ-38877605** fresh daily or as per its stability data.
  - Suspend the required amount of powder in the vehicle to achieve the desired concentrations for oral gavage.
  - Administer **JNJ-38877605** or vehicle control orally once daily (QD) for the duration of the study (e.g., 21 days).
- Efficacy Assessment:

- Measure tumor volumes and mouse body weights twice weekly throughout the treatment period.
- The primary endpoint is tumor growth inhibition (TGI).
- The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm<sup>3</sup>) or if signs of toxicity (e.g., >20% body weight loss) are observed.
- Pharmacodynamic Analysis (Optional):
  - At the end of the study, a subset of tumors from each group can be collected at a specific time point after the final dose (e.g., 2-4 hours).
  - Tumor lysates can be analyzed by Western blot to assess the phosphorylation status of c-Met and downstream effectors like AKT and ERK to confirm target engagement.

## Important Considerations:

- Toxicity Monitoring: Given the known species-specific renal toxicity of **JNJ-38877605**, careful monitoring of animal health is crucial, even in mouse models where this specific toxicity was not initially observed. Regular observation for any signs of distress or adverse effects is recommended.
- Dose Selection: Dose levels for efficacy studies should be based on prior pharmacokinetic and maximum tolerated dose (MTD) studies.
- Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

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